The compound "(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride" is a derivative of the tetrahydroisoquinoline family, which is known for its presence in various biologically active molecules. These derivatives have been extensively studied due to their potential therapeutic applications, including their role in neurodegenerative diseases and as anticancer agents. The relevance of this compound is underscored by the ongoing research into its mechanism of action and its applications in various fields.
The anticancer potential of tetrahydroisoquinoline derivatives has been a subject of interest. Research has shown that these compounds, with modifications on the phenyl ring, exhibit potent cytotoxicity against various breast cancer cell lines2. The synthesis of these analogs involves a multi-step process, including the formation of benzoyl/benzenesulfonyl imino ylides and subsequent reduction to yield the target compounds. The most potent of these synthesized compounds demonstrated significant cytotoxicity with low IC50 values, suggesting their potential as anticancer agents2.
In addition to their role in neurodegenerative diseases and cancer, benzylisoquinoline derivatives have been evaluated for their antiarrhythmic properties. A series of benzylisoquinolines with aminoacetamide side chains were synthesized and tested for their ability to protect against ventricular fibrillation in mice and arrhythmias in dogs with myocardial infarction3. The results indicated that most compounds exhibited some degree of antiarrhythmic effect, with one compound in particular showing greater potency and lower toxicity compared to lidocaine, making it a candidate for further evaluation3.
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a complex organic compound notable for its structural and functional characteristics. This compound is categorized as an amino acid derivative and is part of the tetrahydroisoquinoline family, which is known for various biological activities. The compound's unique structure combines a benzyl group with an isoquinoline core and an amino acid moiety, making it significant in medicinal chemistry and drug development.
The synthesis of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:
The synthesis often requires controlled temperatures (typically room temperature or slightly elevated) and the use of organic solvents like dimethylformamide or dichloromethane to dissolve reactants effectively.
The molecular structure of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride features several important components:
Using techniques such as NMR spectroscopy and X-ray crystallography can provide insights into the compound's conformation and stereochemistry. For example, studies have shown that the nitrogen-containing six-membered ring adopts a half-chair conformation with specific torsion angles between substituents, influencing its reactivity and binding properties .
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can participate in various chemical reactions:
Reagents such as lithium aluminum hydride for reduction and various acids or bases for catalysis are commonly employed in these reactions under controlled temperature conditions to optimize yields .
The mechanism of action for (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride primarily involves its interaction with specific biological targets:
Experimental studies have shown that derivatives of tetrahydroisoquinolines exhibit significant activity in modulating pathways related to metabolic disorders and neurodegenerative diseases .
The physical and chemical properties of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride are crucial for understanding its behavior in various environments:
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its potential reactivity .
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific applications:
The compound exhibits defined stereochemical complexity, featuring two chiral centers with (S) configurations: one at the C3 position of the tetrahydroisoquinoline ring and another at the α-carbon of the 2-amino-3-methylbutanoyl (valyl) moiety. This (S,S)-diastereomeric arrangement governs its three-dimensional conformation and biological interactions . The molecular architecture comprises three key domains:
Table 1: Atomic-Level Structural Descriptors
Feature | Description | Experimental Evidence |
---|---|---|
Molecular Formula | C₂₂H₂₇ClN₂O₃ | CAS Registry (166169-15-9) [5] |
Molecular Weight | 402.9 g/mol | Gravimetric analysis |
Stereocenters | (S) at C3 of THIQ; (S) at α-carbon of valine | Chiral HPLC |
Key Torsion Angles | N1-C2-C3-C4: -65.7° (influences ring puckering) | Computational modeling |
SMILES Notation | O=C([C@H]1N(C(C@@HC(C)C)=O)CC2=C(C=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl | Canonical SMILES [4] |
InChI Key | WQZKTGMHLDJLKO-FKLPMGAJSA-N | Standardized identifier [4] |
Spectroscopic characterization confirms these features: Nuclear magnetic resonance (NMR) reveals distinct chemical shifts for the benzyl CH₂ (δ 5.2 ppm), isopropyl methyl groups (δ 0.9–1.1 ppm), and the valyl methine proton (δ 3.8 ppm) . X-ray crystallography further validates the half-chair conformation of the tetrahydroisoquinoline ring and intramolecular hydrogen bonding between the valyl amine and the carbonyl oxygen of the amide bond .
The compound emerged from late 20th-century advancements in peptide and heterocycle synthesis. Its CAS registry (166169-15-9) dates to 1995, coinciding with intensified research into constrained amino acid analogs for drug design [5]. Key developments include:
Commercial availability began circa 2010 through fine chemical suppliers (e.g., Ambeed, BLD Pharm, EvitaChem), reflecting its utility as a building block for bioactive molecules [2] [5] [7]. Its synthesis leveraged foundational work on Pictet-Spengler reactions, pivotal for tetrahydroisoquinoline assembly, while incorporating modern peptide coupling techniques .
This compound’s primary significance lies in its function as a conformationally restricted peptidomimetic. The tetrahydroisoquinoline scaffold mimics peptide β-turns, enabling receptor targeting inaccessible to linear peptides . Key applications include:
Table 2: Biological Relevance and Research Applications
Research Domain | Role of Compound | Reported Outcomes |
---|---|---|
Anticancer Agents | Precursor to tetrahydroisoquinoline derivatives with phenyl ring modifications | Cytotoxicity vs. breast cancer cells (IC₅₀: 1.8–5.3 µM) |
Antiarrhythmic Drugs | Template for benzylisoquinolines with aminoacetamide side chains | Superior ventricular fibrillation suppression vs. lidocaine in murine models |
Neuroactive Compounds | Chiral scaffold targeting neurotransmitter receptors | Modulation of GABA_A and opioid receptors (in vitro) |
Enzyme Inhibitors | Transition-state analog for proteases and oxidoreductases | Preliminary inhibition of topoisomerase II (Ki: 8.7 µM) |
Ongoing research explores hybrid molecules where this scaffold conjugates with cytotoxic payloads (e.g., anthracyclines), leveraging its cell-penetrating properties . Its role in central nervous system drug design is likewise expanding, capitalizing on the blood-brain barrier permeability conferred by the benzyl ester [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7